molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B11943563
CAS No.: 81842-01-5
M. Wt: 208.30 g/mol
InChI Key: UUYRSWULACEOIZ-UHFFFAOYSA-N
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Description

8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene derivatives: These compounds share the spiro ring system but differ in their substituents.

    1,4-dioxaspiro compounds: Similar in having the dioxaspiro structure but with variations in the attached groups.

Uniqueness

8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

81842-01-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3

InChI Key

UUYRSWULACEOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CCC2(CC1)OCCO2)C

Origin of Product

United States

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